2-(Benzo[d]thiazol-2-yloxy)acetic acid
Overview
Description
2-(Benzo[d]thiazol-2-yloxy)acetic acid is an organic compound with the molecular formula C9H7NO3S. It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of 2-(Benzo[d]thiazol-2-yloxy)acetic acid is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for anti-diabetic drugs due to its key role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity .
Biochemical Pathways
By inhibiting PTP1B, this compound enhances insulin and leptin signaling . This leads to improved glucose homeostasis and energy balance, which are crucial in the management of diabetes .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.43, suggesting it may have good bioavailability .
Result of Action
The inhibition of PTP1B by this compound results in enhanced insulin and leptin signaling . This can lead to improved glucose homeostasis and energy balance, potentially offering therapeutic benefits in the treatment of diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 28°C
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]thiazol-2-yloxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). These interactions help in modulating the oxidative stress response in cells .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to impact cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can have toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of certain metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to localize in certain cellular compartments, such as the cytoplasm and mitochondria . These interactions can affect its localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress response . Additionally, post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yloxy)acetic acid typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]thiazol-2-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Benzo[d]thiazol-2-yloxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Benzo[d]thiazol-2-yloxy)acetic acid.
Benzothiazole: The parent compound, which lacks the acetic acid moiety.
2-(Benzothiazol-2-yloxy)ethanol: A similar compound with an ethanol group instead of acetic acid.
Uniqueness: this compound is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other benzothiazole derivatives may not be as effective .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQIOIYLAKHILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287916 | |
Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-32-3 | |
Record name | 2875-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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